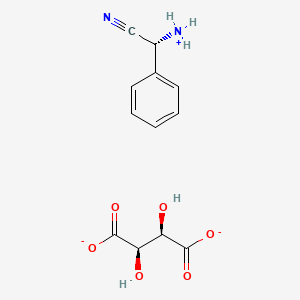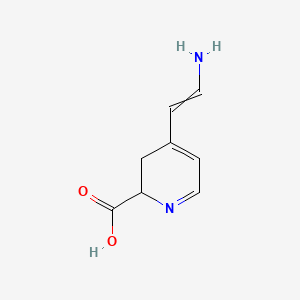
3-Acetoxy-2,2-dimethylbutyryl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxy-2,2-dimethylbutyryl Chloride is a chemical compound with the molecular formula C8H13ClO3 and a molecular weight of 192.64 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Acetoxy-2,2-dimethylbutyryl Chloride consists of 8 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
3-Acetoxy-2,2-dimethylbutyryl Chloride is soluble in chloroform . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
3-Acetoxy-2,2-dimethylbutyryl chloride is involved in various chemical reactions and synthesis processes. For instance, it plays a role in the acetolysis of certain compounds, as seen in the solvolysis reaction of 2,2-dimethyl-1-(p-methoxyphenyl)propyl chloride, demonstrating the SN2C+-type solvolysis under typical SN1 solvolysis reaction conditions (Kinoshita, Ueda, & Takeuchi, 1993). Additionally, it is involved in the synthesis of complex organic structures, such as hexahydroquinolines, using ionic liquid sulfonic acid functionalized pyridinium chloride as a catalyst (Khazaei et al., 2013).
Polymer Chemistry
The compound also has applications in polymer chemistry. For example, it is used in the polymerization process to produce certain cationically charged polymers, as demonstrated in the work involving 2-hydroxy-3-ionene chloride (Noren, 1975).
Medicinal Chemistry
In medicinal chemistry, it contributes to the synthesis of complex molecules for potential therapeutic applications. An example is its role in the synthesis of antitumor compounds, such as pentamethylcyclopentadienyl rhodium complexes of maltol and allomaltol, which have shown moderate activity against various human cancer cell lines (Dömötör et al., 2014).
Catalysis
3-Acetoxy-2,2-dimethylbutyryl chloride is used in catalytic processes as well. Its role in the conversion of epoxides to 1,3-dioxolanes catalyzed by tin(II) chloride is a notable example, showcasing its efficiency in such reactions (Vyvyan, Meyer, & Meyer, 2003).
Material Science
In the field of material science, it contributes to the development of new materials with specific properties. Its involvement in the synthesis of trifluoromethyl substituted 4-pyrones via self-condensation of trifluoroacetoacetates illustrates this application (Babu & Pozzo, 1991).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-chloro-3,3-dimethyl-4-oxobutan-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-5(12-6(2)10)8(3,4)7(9)11/h5H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBCEDVQTOFYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(=O)Cl)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675505 |
Source


|
| Record name | 4-Chloro-3,3-dimethyl-4-oxobutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859082-28-3 |
Source


|
| Record name | 4-Chloro-3,3-dimethyl-4-oxobutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine](/img/structure/B564106.png)


![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)





![2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B564124.png)
